molecular formula C15H12Cl2N2OS B11661784 4-(2,3-Dichlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2,3-Dichlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11661784
M. Wt: 339.2 g/mol
InChI Key: VJUWLRSYWKJKEY-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a dichlorophenyl group, an oxo group, a prop-2-en-1-ylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the dichlorophenyl group, the oxo group, the prop-2-en-1-ylsulfanyl group, and finally the carbonitrile group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the carbonitrile

Properties

Molecular Formula

C15H12Cl2N2OS

Molecular Weight

339.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H12Cl2N2OS/c1-2-6-21-15-11(8-18)10(7-13(20)19-15)9-4-3-5-12(16)14(9)17/h2-5,10H,1,6-7H2,(H,19,20)

InChI Key

VJUWLRSYWKJKEY-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N

Origin of Product

United States

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